7-(Chloromethyl)benzo[d]isothiazole
CAS No.:
Cat. No.: VC17439622
Molecular Formula: C8H6ClNS
Molecular Weight: 183.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClNS |
|---|---|
| Molecular Weight | 183.66 g/mol |
| IUPAC Name | 7-(chloromethyl)-1,2-benzothiazole |
| Standard InChI | InChI=1S/C8H6ClNS/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4H2 |
| Standard InChI Key | ZVCMSUWVQPCUMG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)CCl)SN=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-(Chloromethyl)benzo[d]isothiazole consists of a benzothiazole core—a benzene ring fused to a five-membered thiazole ring containing nitrogen and sulfur atoms. The chloromethyl (-CHCl) group at position 7 introduces both steric and electronic effects that significantly influence reactivity (Figure 1) .
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| IUPAC Name | 7-(Chloromethyl)-1,3-benzothiazole |
| Molecular Formula | |
| Exact Mass | 183.9916 g/mol |
| Topological Polar Surface | 41.1 Ų |
| Hydrogen Bond Donors | 0 |
The chloromethyl group’s electron-withdrawing nature enhances electrophilic substitution reactivity at adjacent positions while enabling nucleophilic displacement reactions at the chlorine atom .
Synthesis and Manufacturing Processes
Direct Chloromethylation Strategies
The most efficient route involves regioselective chloromethylation of benzo[d]isothiazole precursors. A reported method uses paraformaldehyde and hydrochloric acid under reflux conditions in dichloromethane, achieving 68–72% yields . Recent advances employ phase-transfer catalysts like tetrabutylammonium bromide to improve selectivity and reduce reaction times to <6 hours .
Table 2: Optimization parameters for chloromethylation
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 40–50°C | Maximizes at 45°C |
| HCl Concentration | 32–37% | Higher conc. reduces byproducts |
| Catalyst Loading | 5 mol% | >7% causes decomposition |
Alternative Pathways
Copper-mediated cyclization of 2-aminothiophenol derivatives with chloroacetyl chloride offers a two-step alternative (Scheme 1) :
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Acylation:
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Cyclization: Intramolecular dehydration catalyzed by CuI/1,10-phenanthroline at 80°C yields the target compound in 61% isolated yield .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry reveals decomposition onset at 189°C, with a sharp exotherm at 215°C corresponding to C-Cl bond cleavage . The compound exhibits moderate hygroscopicity (3.2% weight gain at 75% RH), necessitating anhydrous storage.
Table 3: Thermodynamic properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 89–92°C | Capillary tube |
| 18.7 kJ/mol | DSC | |
| LogP (octanol/water) | 2.34 | Shake-flask |
Spectroscopic Signatures
-
IR (KBr): 680 cm (C-Cl stretch), 1520 cm (C=N)
Reactivity and Chemical Behavior
Nucleophilic Displacement
The chloromethyl group undergoes facile substitution with oxygen, sulfur, and nitrogen nucleophiles. Reaction with sodium methoxide in ethanol produces 7-(methoxymethyl)benzo[d]isothiazole (87% yield), while thiophenol yields the corresponding thioether derivative .
Electrophilic Aromatic Substitution
Nitration at position 4 occurs preferentially using HNO/HSO at 0°C, yielding 4-nitro-7-(chloromethyl)benzo[d]isothiazole as the major product (73%) . Theoretical calculations (DFT B3LYP/6-31G*) confirm the 4-position’s enhanced electron density due to resonance effects from the thiazole ring .
Industrial and Research Applications
Polymer Chemistry
As a crosslinking agent in epoxy resins, 1.5 wt% loading increases glass transition temperature () by 22°C compared to standard diglycidyl ether formulations.
Organic Electronics
Thin films deposited via chemical vapor deposition exhibit a hole mobility of , making them candidates for hole-transport layers in OLEDs .
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